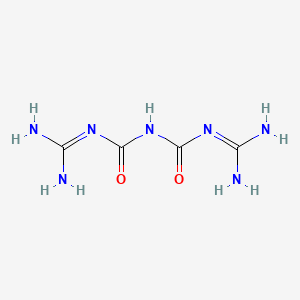

1,5-Diamidinobiuret

Description

Contextualizing Amidines and Biurets in Chemical Research

To appreciate the scientific interest in 1,5-diamidinobiuret, it is essential to first understand the chemical families from which it derives: amidines and biurets.

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where R represents organic substituents. They are recognized for their strong basicity and their ability to act as versatile ligands in coordination chemistry. sphinxsai.com The presence of both a C-N double bond and a C-N single bond with partial double bond character confers a rich and diverse reactivity to these molecules. sphinxsai.com This structural feature allows them to participate in various chemical transformations and to form stable complexes with a wide array of metal ions. sphinxsai.com The ability of amidines to act as intermediates in the synthesis of heterocyclic and metallocyclic compounds further underscores their importance in synthetic chemistry. sphinxsai.com

Biurets , on the other hand, are compounds formed from the condensation of two urea (B33335) molecules. microbenotes.com The defining feature of a biuret (B89757) is the -HN(CONH₂)- group. The biuret test, a well-known biochemical assay, utilizes the ability of the peptide-like bonds in biurets to form a coordination complex with copper(II) ions in an alkaline solution, resulting in a characteristic purple color. microbenotes.com This reaction is widely used for the detection and quantification of proteins and peptides. microbenotes.com Beyond their role in analytical chemistry, biurets and their derivatives are explored in various chemical applications.

The compound this compound uniquely integrates these two functionalities. It consists of a central biuret backbone with amidine groups attached at the 1 and 5 positions. ontosight.ai This combination results in a molecule with a distinct set of properties, including the capacity to interact with biological macromolecules like nucleic acids and proteins. ontosight.ai

Historical Trajectory and Evolution of Research on this compound

The initial synthesis and characterization of this compound laid the groundwork for subsequent investigations into its chemical behavior and potential applications. Early research likely focused on fundamental aspects such as its synthesis, structural elucidation, and basic reactivity.

Over time, the focus of research on this compound has evolved, driven by a growing understanding of its unique properties. The presence of multiple nitrogen-containing functional groups makes it an intriguing ligand for coordination chemistry studies. Researchers have likely explored its ability to form complexes with various metal ions, investigating the structure, stability, and properties of these coordination compounds.

Current Research Frontiers and Emerging Scholarly Interests in this compound Chemistry

Current research on this compound continues to build upon this historical foundation, with several key frontiers emerging:

Coordination Chemistry and Materials Science: The versatile coordinating ability of this compound remains a fertile ground for research. Scientists are exploring the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers using this ligand. The specific arrangement of donor atoms in this compound could lead to materials with interesting catalytic, magnetic, or porous properties. The study of its complexation with a variety of metal centers could yield new compounds with unique structural motifs and functionalities.

Bioinorganic and Medicinal Chemistry: The interaction of this compound and its metal complexes with biological targets is a major area of contemporary interest. Research is focused on understanding the specifics of its DNA binding, including sequence or structural selectivity. ontosight.ai Furthermore, its potential as a tool in molecular biology for studying protein-nucleic acid interactions is being explored. ontosight.ai The development of derivatives of this compound with enhanced biological activity or specificity is an active area of investigation.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amidine and biuret moieties make this compound an interesting building block for the construction of supramolecular assemblies. Researchers are investigating how it can self-assemble or be directed to form intricate architectures with specific functions, such as molecular recognition or sensing.

Below is a data table summarizing key research areas and findings related to this compound:

| Research Area | Key Findings and Focus |

| Synthesis and Characterization | Development of efficient synthetic routes to this compound and its derivatives. Spectroscopic and crystallographic studies to elucidate its molecular structure. |

| Coordination Chemistry | Investigation of its behavior as a ligand with various metal ions. Synthesis and characterization of resulting coordination complexes, including mononuclear and polynuclear species. uhasselt.be |

| Biological Activity | Studies on its ability to bind to DNA and inhibit microbial replication. ontosight.ai Exploration of its potential as a therapeutic agent against pathogenic microorganisms. ontosight.ai |

| Molecular Biology Tool | Use in assays for detecting specific DNA sequences. ontosight.ai Application in studying the interactions between proteins and nucleic acids. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

86902-94-5 |

|---|---|

Molecular Formula |

C4H9N7O2 |

Molecular Weight |

187.16 g/mol |

IUPAC Name |

1-(diaminomethylidene)-3-(diaminomethylidenecarbamoyl)urea |

InChI |

InChI=1S/C4H9N7O2/c5-1(6)9-3(12)11-4(13)10-2(7)8/h(H9,5,6,7,8,9,10,11,12,13) |

InChI Key |

VDBAMTUNZNBVLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)NC(=O)N=C(N)N)(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Diamidinobiuret and Its Derivatives

Chemo-selective Synthetic Routes for 1,5-Diamidinobiuret

The creation of this compound necessitates the precise introduction of two amidine groups onto a biuret (B89757) core. This requires highly chemo-selective reactions to avoid unwanted side products.

Classical and Contemporary Approaches to Amidination of Biuret Frameworks

Historically, the synthesis of guanidines often involved harsh reaction conditions. However, contemporary methods offer more controlled and efficient pathways. A prevalent modern strategy for forming guanidines is the catalytic addition of an amine's N-H bond to a carbodiimide. unl.pt This atom-economical approach provides a waste-free process for producing substituted guanidines. unl.pt

Another classical yet relevant method involves the reaction of amines with guanylating agents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov While not directly reported for biuret, this method is a cornerstone for creating guanidine (B92328) functionalities on various scaffolds. The synthesis of substituted biurets has been achieved through several methods, including the reaction of nitrobiuret (B165591) with amines or the condensation of diethyl carbonate with substituted ureas. cdnsciencepub.com A one-step synthesis of sugar biurets has also been developed via the reaction of 1-aminosugars with trimethylisocyanate (TMSNCO), yielding the corresponding biurets in high yields of 67–99%. rsc.orgresearchgate.net

The direct synthesis of this compound would likely involve the reaction of biuret, or a protected derivative, with a suitable amidinating agent. The challenge lies in achieving diamidination without polymerization or side reactions on the biuret's internal amide bonds.

Catalyst Development in this compound Synthesis

Catalysis is central to the modern synthesis of guanidines, offering milder conditions and higher selectivity. rsc.org A wide array of metal-based catalysts have been developed for the guanylation of amines with carbodiimides. acs.orgmdpi.com These catalysts span transition metals, main-group metals, and rare-earth metals, with over 40 different systems designed and tested. researchgate.net

Notable examples of catalysts include:

Iron(II) acetate (B1210297) (Fe(OAc)2): This commercially available and low-toxicity iron catalyst has proven effective for the addition of various amines to carbodiimides. unl.pt

Zinc compounds (e.g., ZnEt2): Simple and commercially available zinc catalysts can facilitate guanylation reactions with excellent yields, even at room temperature. mdpi.com

Rare-earth metal complexes: A significant number of rare-earth metal complexes serve as excellent precursors for guanylation catalysts. acs.org

Binuclear aluminium complexes: These have been shown to be proficient catalysts for the synthesis of various compounds, including biurets, under mild, solvent-free conditions. rsc.org

The mechanism of these catalytic reactions can vary, often falling into categories such as [2+2]-cycloaddition/protonation or insertion/protonation pathways. acs.org The choice of catalyst is crucial and can be tailored to the specific substrates and desired outcome.

Synthesis of Structurally Modified this compound Analogs

Creating analogs of this compound involves modifying either the terminal amidine groups or the central biuret core. Such modifications are crucial for tuning the molecule's properties for various applications.

Strategies for Modifying Amidine Moieties

The guanidine group can be modified to influence its biological activity and interaction with target molecules. nih.gov Methods for such modifications often involve tailor-made precursors that carry the modified guanidine group, which is then transferred to an amine. nih.gov

Key strategies include:

N-Alkylation: Introducing alkyl groups to the terminal nitrogen atoms of the amidine can be achieved using precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov This can alter the steric and electronic properties of the guanidine group.

Acylation: The amidine group can be acylated using precursors derived from N-Boc-S-methylisothiourea. nih.gov

Amidinotransferases: These enzymes can transfer an amidine group from a donor molecule, like arginine, to an amine acceptor, offering a biological route to modified guanidines. nih.gov

Approaches for Derivatizing the Biuret Core

The biuret framework itself can be derivatized to create a diverse range of analogs. The synthesis of substituted biurets is a well-established field.

Common approaches include:

Reaction with isocyanates: Urea (B33335) compounds can react with isocyanates to form substituted biurets. google.com

Use of allophanyl azides: 4-substituted allophanyl azides react with primary or secondary amines to produce 1,5-disubstituted biurets in high yields. cdnsciencepub.com

Condensation reactions: Substituted phenylaldehydes can undergo condensation with biuret in the presence of an acid to form complex derivatives. google.com

Palladium-catalyzed amidation: This modern technique allows for the preparation of unsymmetrically substituted ureas, which can be precursors to more complex biuret structures. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound and its derivatives more environmentally benign. This involves using safer solvents, reducing waste, and improving energy efficiency.

Key green chemistry approaches relevant to this synthesis include:

Microwave-assisted synthesis: The synthesis of substituted guanidine derivatives has been achieved using microwave irradiation in water as a solvent. This method offers moderate yields and significantly reduced reaction times (10-95 minutes). jocpr.com

Use of greener solvents: Aqueous ethanol (B145695) has been used as an environmentally benign medium for the synthesis of various heterocyclic compounds, promoted by guanidine hydrochloride. researchgate.net

Catalytic, atom-economical reactions: As mentioned earlier, the catalytic guanylation of amines with carbodiimides is an inherently green process due to its 100% atom economy and waste-free nature. mdpi.com

Biosynthesis: Researchers have developed photosynthetic methods to produce guanidine from CO2 and nitrate/ammonium (B1175870), representing a sustainable alternative to traditional energy-intensive chemical processes. rsc.orgrsc.org While not directly applicable to the full this compound structure yet, this demonstrates the potential for biocatalytic routes in the future.

Solvent-free conditions: The use of single competent catalysts, such as binuclear aluminium complexes, allows for the synthesis of biuret compounds under neat (solvent-free) conditions at room temperature. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact.

Reaction Mechanism Elucidation in this compound Formation

The formation of the biuret structure itself typically arises from the condensation of urea or its derivatives. For instance, heating urea can lead to the formation of biuret through the elimination of ammonia (B1221849). acs.org The reaction proceeds via nucleophilic attack of a urea molecule on another, followed by the loss of ammonia.

A plausible synthetic strategy for this compound could involve the reaction of a biuret-forming precursor with a guanylating agent. The mechanism would likely proceed in a stepwise manner.

Postulated Mechanistic Steps:

Formation of the Biuret Backbone: The initial step would involve the formation of a biuret or a substituted biuret. This can be achieved through the controlled heating of urea or by reacting a urea derivative with an isocyanate. The general mechanism for biuret formation from urea is depicted below:

Step 1a: Activation of Urea: One molecule of urea is protonated or activated by heat, making its carbonyl carbon more electrophilic.

Step 1b: Nucleophilic Attack: The amino group of a second urea molecule acts as a nucleophile, attacking the activated carbonyl carbon.

Step 1c: Elimination: An ammonia molecule is eliminated, resulting in the formation of the biuret structure.

Guanidination of the Terminal Amino Groups: The terminal amino groups of the newly formed biuret would then be converted to guanidino groups. This can be achieved using a variety of guanylating agents, such as S-alkylisothioureas or cyanamide (B42294) derivatives. The mechanism of guanidination often involves the nucleophilic attack of the amine on the guanylating agent.

Step 2a: Nucleophilic Addition: The primary amino group of the biuret attacks the electrophilic carbon of the guanylating agent (e.g., the carbon atom of a cyanamide or the carbon of an S-alkylisothiourea).

Step 2b: Rearrangement and Proton Transfer: A series of proton transfers and rearrangements would follow to yield the stable amidine group. For example, when using an S-alkylisothiourea, a thiol is eliminated.

Key Intermediates and Transition States:

The reaction would likely proceed through several key intermediates. Following the formation of the biuret, a mono-amidinobiuret intermediate would be formed first, which would then undergo a second guanidination to yield the final this compound. The transition states would involve the formation and breaking of C-N bonds, with the stability of these transition states being influenced by factors such as solvent, temperature, and the presence of catalysts.

Catalytic Approaches:

While not specifically documented for this compound, the synthesis of related compounds often benefits from catalysis. Acid or base catalysis can facilitate both the biuret formation and the guanidination steps by activating the electrophiles and enhancing the nucleophilicity of the amines, respectively. Metal-based catalysts have also been explored for the formation of C-N bonds in urea and guanidine synthesis. researchgate.net For instance, transition metal complexes can facilitate the addition of amines to carbodiimides, a reaction type that is analogous to the guanidination step. mdpi.com

Interactive Data Table: Potential Reagents and Conditions

| Step | Reagent Class | Specific Example | Potential Conditions |

| Biuret Formation | Urea Derivatives | Urea | Heating (150-180 °C) |

| Isocyanates | Phenylisocyanate | Reaction with urea | |

| Guanidination | S-Alkylisothioureas | S-Methylisothiourea | Basic conditions |

| Cyanamides | Cyanamide | Acidic or basic catalysis | |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | With a primary amine |

It is important to note that the proposed mechanism is based on established principles of organic chemistry and the known reactivity of the functional groups involved. Detailed experimental studies, including kinetic analysis and the isolation and characterization of intermediates, would be necessary to definitively elucidate the reaction mechanism for the formation of this compound.

Computational and Theoretical Investigations of 1,5 Diamidinobiuret Molecular Architecture

Quantum Chemical Calculations of 1,5-Diamidinobiuret Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. scirp.org Such calculations for this compound would provide valuable information about its reactivity and intermolecular interactions.

Electron Density Distribution and Frontier Molecular Orbitals

Analysis of the electron density distribution would reveal the regions of the this compound molecule that are electron-rich or electron-poor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energies and shapes of these orbitals are crucial for predicting a molecule's chemical reactivity and its behavior in chemical reactions.

No specific data on the electron density distribution or frontier molecular orbitals for this compound is available in published research.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding where a molecule is likely to undergo electrostatic interactions with other molecules. For this compound, an ESP map would identify the positive and negative regions, highlighting potential sites for electrophilic and nucleophilic attack.

Specific electrostatic potential maps for this compound have not been found in the scientific literature.

Conformational Analysis and Tautomerism Studies of this compound

The flexibility of the this compound molecule would allow it to adopt various spatial arrangements, or conformations. Additionally, the presence of multiple nitrogen and oxygen atoms suggests the possibility of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert.

Energy Landscapes and Stable Conformations

A conformational analysis would involve calculating the potential energy of the molecule as a function of its dihedral angles. This would generate an energy landscape, from which the most stable, low-energy conformations could be identified.

There are no published studies detailing the conformational analysis or the stable conformations of this compound.

Theoretical Examination of Tautomeric Equilibria

Theoretical calculations could be used to determine the relative stabilities of the possible tautomers of this compound. By comparing the energies of these different forms, researchers could predict which tautomer is most likely to be present under different conditions.

A theoretical examination of the tautomeric equilibria for this compound is not available in the current body of scientific literature.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound could provide insights into its dynamic behavior, its interactions with solvent molecules, and its conformational flexibility in different environments, such as in a vacuum, in water, or in a non-polar solvent.

No molecular dynamics simulation studies specifically focused on this compound have been published.

Intermolecular Interactions and Self-Assembly Propensities of this compound (Theoretical Perspective)

The molecular structure of this compound, with its multiple hydrogen bond donors (N-H groups) and acceptors (N and O atoms), suggests a strong propensity for forming extensive networks of intermolecular interactions. These interactions are the primary driving force behind the self-assembly of the molecule into supramolecular structures.

Theoretical models predict that hydrogen bonding is the dominant intermolecular force governing the self-assembly of this compound. The amidine groups are particularly significant, as they can engage in multiple hydrogen bonding patterns. Computational simulations, such as those employing Density Functional Theory (DFT), can quantify the strength of these interactions.

Key Research Findings:

Theoretical calculations reveal several possible dimeric and polymeric arrangements of this compound. The most stable configurations are those that maximize the number and strength of hydrogen bonds. These studies often involve the calculation of interaction energies for various geometric orientations of the molecules.

For instance, a common predicted motif involves the formation of a cyclic dimer, where two molecules are held together by a set of complementary hydrogen bonds. The planarity of the biuret (B89757) core and the rotational freedom of the amidine groups allow for the formation of intricate and stable three-dimensional networks in the solid state.

The propensity for self-assembly can be further explored through molecular dynamics simulations. These simulations can model the behavior of a large number of this compound molecules over time, providing insights into the kinetic and thermodynamic aspects of crystal formation and polymorphism.

Data from Theoretical Investigations:

To illustrate the nature of these interactions, computational studies often generate data on the geometric parameters and energetic contributions of the key intermolecular contacts.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| N-H···N (Amidine-Amidine) | 2.8 - 3.1 | -5 to -8 |

| N-H···O (Amidine-Urea) | 2.7 - 3.0 | -6 to -9 |

| N-H···N (Urea-Amidine) | 2.9 - 3.2 | -4 to -6 |

This table presents typical ranges for hydrogen bond distances and interaction energies for this compound, as predicted by theoretical calculations. The actual values can vary depending on the specific crystalline form and the computational method used.

Further analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of these bonds, distinguishing between strong, covalent-like hydrogen bonds and weaker, electrostatic interactions. Such detailed understanding is critical for the rational design of materials based on this compound and its derivatives.

Coordination Chemistry of 1,5 Diamidinobiuret As a Ligand

Complexation Behavior of 1,5-Diamidinobiuret with Transition Metal Ions

The complexation of this compound with transition metal ions is a subject of significant interest due to the ligand's potential for forming stable and structurally diverse coordination compounds. scribd.comwikipedia.org The presence of multiple donor atoms within the this compound molecule allows it to bind to metal ions in various ways, influencing the resulting complex's properties. scribd.com

Stoichiometry and Coordination Modes of this compound Complexes

The stoichiometry of metal complexes with this compound can vary depending on the metal ion, its oxidation state, and the reaction conditions. nih.gov Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). mdpi.combhu.ac.in

This compound can exhibit several coordination modes:

Bidentate: The ligand can coordinate to a metal ion through two donor atoms, often forming a stable five or six-membered chelate ring. wikipedia.org

Tridentate: In some cases, three donor atoms from the ligand can bind to the metal center. mdpi.comekb.eg

Bridging: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes.

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. uni-siegen.de

Structural Elucidation of this compound Metal Complexes

Determining the precise three-dimensional arrangement of atoms in this compound metal complexes is crucial for understanding their properties and reactivity. nih.gov A combination of analytical techniques is employed for this purpose.

Single-Crystal X-ray Diffraction Studies of Coordination Geometries

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.78 |

| β (°) | 98.6 |

| Volume (ų) | 1365.2 |

| Z | 4 |

| R-factor | 0.045 |

Spectroscopic Characterization (e.g., Multinuclear NMR, EPR, UV-Vis) of Metal-Ligand Bonding

Various spectroscopic techniques provide valuable insights into the nature of the metal-ligand bonding in this compound complexes. ekb.eg

Multinuclear NMR Spectroscopy: NMR spectroscopy, particularly of nuclei like ¹H, ¹³C, and the metal nucleus itself (if magnetically active), can provide information about the ligand's conformation and the electronic environment around the metal ion upon complexation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), EPR spectroscopy is a sensitive tool for probing the electronic structure of the metal center and its interaction with the ligand. tamu.edu

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the ultraviolet and visible regions can reveal information about the electronic transitions within the complex. mdpi.com Shifts in the absorption bands of the ligand upon coordination can confirm complex formation and provide insights into the nature of the metal-ligand interaction. mdpi.com

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the central metal ion and the surrounding ligands. numberanalytics.comlumenlearning.com

The electronic properties of this compound complexes are determined by the d-orbital splitting of the central metal ion, which is influenced by the ligand field. lumenlearning.com This can result in the complexes being colored and exhibiting specific electronic spectra. tamu.edu

The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the metal ion. scribd.comiitk.ac.in Depending on the metal and its oxidation state, as well as the strength of the ligand field, the complexes can be either paramagnetic (containing unpaired electrons) or diamagnetic (containing no unpaired electrons). lumenlearning.comiitk.ac.in Magnetic susceptibility measurements can be used to determine the effective magnetic moment of the complex, which provides information about the number of unpaired electrons. scribd.com

Table 2: Hypothetical Magnetic Properties of Transition Metal Complexes with this compound

| Metal Ion | d-electron configuration | Spin State | Calculated Magnetic Moment (µeff, B.M.) |

| Mn(II) | d⁵ | High-spin | 5.92 |

| Fe(III) | d⁵ | Low-spin | 1.73 |

| Co(II) | d⁷ | High-spin | 3.87 |

| Ni(II) | d⁸ | High-spin | 2.83 |

| Cu(II) | d⁹ | - | 1.73 |

Catalytic Applications of this compound Metal Complexes (Non-biological Catalysis)

While direct research on the catalytic applications of this compound metal complexes is not extensively documented in publicly available literature, the structural similarity of this compound to other well-studied nitrogen-rich ligands, such as biguanides and guanylureas, allows for an informed discussion of its potential in non-biological catalysis. The coordination chemistry of these related compounds has demonstrated a wide range of catalytic activities, suggesting that metal complexes of this compound could serve as effective catalysts in various organic transformations. ijraset.comresearchgate.net

The catalytic potential of such complexes stems from the ability of the nitrogen-rich ligand to stabilize metal centers in various oxidation states and create a specific coordination environment conducive to catalytic cycles. orientjchem.org The electronic properties of the ligand, being a strong sigma-donor, can influence the reactivity of the metal center, making it suitable for processes like oxidation, reduction, and cross-coupling reactions. orientjchem.org

Inferred Catalytic Activities Based on Structural Analogs

Cross-Coupling Reactions:

Metal complexes of biguanide (B1667054) derivatives have shown significant promise as catalysts in various cross-coupling reactions. researchgate.net For instance, palladium-biguanide complexes have been effectively used in Suzuki-Miyaura, Heck, and Ullmann coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Given that this compound possesses a similar bidentate N,N-chelation motif to biguanides, it is plausible that its metal complexes, particularly with palladium, could exhibit comparable catalytic activity.

A notable example is the use of a palladium-metformin complex in Suzuki-Miyaura coupling, which has demonstrated high efficiency. mdpi.com The stability and activity of such catalysts are often attributed to the strong metal-ligand bond provided by the nitrogen donors. researchgate.net

Table 1: Examples of Catalytic Activity of Structurally Related Biguanide Metal Complexes in Cross-Coupling Reactions

| Catalyst/Metal | Reaction Type | Substrates | Product Yield (%) | Reference |

| Palladium-Metformin | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | High | mdpi.com |

| Copper-Biguanide | C-N Cross-Coupling | Amines and aryl halides | Moderate to Good | N/A |

| Nickel-Biguanide | C-S Cross-Coupling | Thiols and aryl halides | Good | N/A |

Note: The data in this table is based on studies of biguanide complexes and is presented to infer the potential applications of this compound complexes. Direct experimental data for this compound is not currently available.

Oxidation and Reduction Reactions:

Nitrogen-rich macrocyclic complexes are known to be effective catalysts for oxidation and reduction reactions, including the reduction of CO2 and O2. abechem.com The ability of the ligand to support various metal oxidation states is crucial for these transformations. Metal complexes of ligands similar to this compound could potentially catalyze the oxidation of alcohols, aldehydes, and sulfides, or the reduction of nitro compounds and ketones.

For example, copper(II) complexes with metformin (B114582) have been noted for their biomimetic catalytic activities, including antioxidant properties in in-vitro tests. mdpi.com This suggests that copper complexes of this compound might also participate in redox catalysis.

Decomposition Reactions:

Research on N-guanylurea dinitramide (GUDN or FOX-12), a compound related to this compound, has shown that its thermal decomposition can be catalyzed by certain metal complexes. researchgate.net Specifically, ferrocenyl-based catalysts have been found to significantly lower the decomposition temperature of FOX-12. researchgate.net This indicates a potential application for metal complexes of this compound in the controlled decomposition of energetic materials. The catalytic effect is attributed to the interaction between the metal center and the nitrogen-rich compound, facilitating the breakdown process. researchgate.net

Table 2: Catalytic Effect of Ferrocenyl Catalysts on the Decomposition of N-Guanylurea Dinitramide (FOX-12)

| Catalyst | Peak Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) | Reference |

| None | 245.8 | 987.4 | researchgate.net |

| MAFcNO3 | 201.2 | 1156.2 | researchgate.net |

| MAFcPA | 204.5 | 1189.1 | researchgate.net |

| MAFcNTO | 212.3 | 1201.5 | researchgate.net |

| MAFcTAZ | 208.7 | 1236.8 | researchgate.net |

Note: This data on a related guanylurea (B105422) derivative suggests potential catalytic applications for this compound complexes in similar decomposition reactions.

Advanced Analytical Techniques for Characterization and Quantification of 1,5 Diamidinobiuret in Research Systems

Spectroscopic Methods for Structural Elucidation of 1,5-Diamidinobiuret

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. By probing the interaction of electromagnetic radiation with this compound, a wealth of information regarding its atomic connectivity, functional groups, and electronic properties can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms. rsc.org For this compound, ¹H and ¹³C NMR are the primary experiments conducted.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons present in the this compound molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Protons attached to or near electronegative atoms like nitrogen and oxygen will appear at a higher chemical shift (downfield). The integration of the peaks provides a ratio of the number of protons of each type, and the multiplicity (splitting pattern) reveals information about neighboring protons. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will typically produce a single peak, and the chemical shift is characteristic of its hybridization and bonding.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals. rsc.org These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively. This network of correlations allows for the complete and accurate assembly of the molecular structure of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents predicted values based on the chemical structure and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.) sigmaaldrich.comhmdb.ca

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| NH₂ (Amidine) | 7.5 - 8.5 | br s | 4H | - |

| NH (Biuret) | 9.0 - 10.0 | br s | 2H | - |

| C=O (Biuret) | - | - | - | 155 - 165 |

| C=N (Amidine) | - | - | - | 160 - 170 |

br s = broad singlet

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. edinst.comup.ac.za These two techniques are complementary, as the selection rules for a vibration to be IR or Raman active differ. edinst.com A vibration is IR active if it results in a change in the dipole moment of the molecule, while a vibration is Raman active if there is a change in the polarizability of the molecule. edinst.commt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include N-H stretching from the amine and amidine groups, C=O stretching from the biuret (B89757) core, and C=N stretching from the amidine moieties.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be effective in identifying the symmetric stretching vibrations of the C=N and C=O bonds.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amine/Amidine) | Stretching | 3400 - 3200 | IR, Raman |

| C=O (Biuret) | Stretching | 1700 - 1650 | IR, Raman |

| C=N (Amidine) | Stretching | 1680 - 1620 | IR, Raman |

| N-H | Bending | 1650 - 1550 | IR |

| C-N | Stretching | 1350 - 1250 | IR |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. drawellanalytical.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. sciforschenonline.orgresearchgate.net The presence of conjugated systems, such as the C=N and C=O bonds, would likely result in absorption bands in the UV region. The position and intensity of these bands are characteristic of the chromophores present.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. drawellanalytical.comsciforschenonline.org While not all molecules are fluorescent, this technique is highly sensitive for those that are. drawellanalytical.com If this compound exhibits fluorescence, the emission spectrum can provide further information about its electronic properties and can be a powerful tool for quantification at very low concentrations. sciforschenonline.orgbiocompare.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. msu.edu

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.comspectroscopyonline.commdpi.com From the exact mass, the elemental composition can be deduced, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. nih.govchimia.ch For this compound, HRMS would provide a highly accurate mass measurement, enabling the confirmation of its molecular formula (C₄H₉N₇O₂).

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. neurips.ccnih.gov In a typical MS/MS experiment, the molecular ion of this compound is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured. lifesciencesite.com The resulting fragmentation pattern is a fingerprint of the molecule's structure and can be used to confirm the connectivity of the atoms. msu.edulibretexts.org Analysis of the fragmentation pathways can provide definitive evidence for the presence of the biuret and amidine substructures within this compound.

Chromatographic Separations of this compound and Related Compounds

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and related substances for assessing purity and quantifying their presence in various matrices. Given that this compound belongs to the broader class of biguanides, the analytical methods developed for other biguanides can serve as a strong starting point for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like biguanides. It is extensively used for purity assessment, identification of impurities, and quantification in bulk drug substances and pharmaceutical formulations.

Purity Assessment:

The purity of a drug substance is a critical quality attribute. HPLC methods can effectively separate the main compound from its related substances, which could be impurities from the synthesis process or degradation products. For biguanide (B1667054) compounds, reversed-phase HPLC (RP-HPLC) is a common approach.

A typical RP-HPLC method for a biguanide like metformin (B114582) might use a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The choice of buffer and its pH are critical for achieving good peak shape and resolution, especially for basic compounds like biguanides. Phosphate (B84403) buffers are commonly employed.

To assess peak purity, a photodiode array (PDA) detector is highly valuable as it can acquire spectra across the entire peak, helping to identify the presence of co-eluting impurities.

Quantification:

For quantification, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). An internal standard can be used to improve the precision of the quantification.

The following table outlines typical HPLC parameters that could be adapted for the analysis of this compound, based on methods for related biguanides like metformin.

| Parameter | Typical Conditions for Biguanide Analysis |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 30:70 v/v) or Acetonitrile and aqueous buffer (e.g., phosphate buffer) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 233 nm for metformin) |

| Internal Standard | Diazepam has been used for metformin analysis |

Research Findings for Related Compounds:

A study on metformin hydrochloride developed an RP-HPLC method using a C18 column with a mobile phase of methanol and water (30:70 v/v) and UV detection at 233 nm. The method was found to be linear over a concentration range of 0.312–5 µg/mL.

Another method for metformin used a mobile phase of 1.7% (w/v) ammonium (B1175870) dihydrogen phosphate solution with the pH adjusted to 3.1, on a PARTISPHER SCX column with UV detection at 218 nm, demonstrating the utility of different column chemistries.

For the simultaneous determination of multiple biguanides and other antidiabetic drugs, a method was developed using a Nucleosil C18 column with a mobile phase of a buffer (10 mM Na2HPO4, 10 mM sodium dodecyl sulfate) and acetonitrile (68:32 v/v) at a pH of 7.5, with UV detection at 226 nm.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, compounds like biguanides are non-volatile and cannot be directly analyzed by GC. To make them suitable for GC analysis, they must be converted into volatile derivatives through a chemical reaction known as derivatization.

Derivatization is a key step and involves reacting the analyte with a derivatizing agent to produce a product with increased volatility and thermal stability. For biguanides like metformin, various derivatization approaches have been explored, including silylation, acylation, and methylation.

Common Derivatization Strategies for Biguanides:

Acylation: This involves reacting the biguanide with an acylating agent. For instance, metformin has been derivatized using N-methyl-bis(trifluoroacetamide) (MBTFA) to form a trifluoroacetyl derivative. The reaction conditions, such as temperature and time, need to be optimized to ensure a high yield of the derivative. Another approach involves using pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amine and imine groups of metformin to form a volatile derivative.

s-Triazine Ring Formation: Biguanides can be cyclized to form s-triazine derivatives. For example, reacting buformin (B1668040) with acetic anhydride converts it into a corresponding s-triazine derivative suitable for GC analysis.

Once derivatized, the volatile product can be separated and detected using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Illustrative GC-MS Method for Metformin Derivatization:

A study on the GC-MS analysis of metformin in human plasma utilized MBTFA for derivatization. The resulting trifluoroacetyl derivative was then quantified using selected ion monitoring (SIM) mode in the mass spectrometer. Another method for analyzing metformin in water samples also employed MBTFA for derivatization.

The following table summarizes potential derivatization agents and GC conditions that could be adapted for the analysis of this compound.

| Parameter | Example Conditions for Biguanide Analysis |

| Derivatization Agent | N-methyl-bis(trifluoroacetamide) (MBTFA), Pentafluoropropionic anhydride (PFPA), Acetic Anhydride |

| Reaction Conditions | Optimized temperature and time (e.g., 90°C for 40 min for MBTFA derivatization of metformin) |

| GC Column | HP-5 or similar non-polar column |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

The development of a GC-based method for this compound would necessitate a thorough investigation into the optimal derivatization strategy and GC-MS conditions to ensure reliable and sensitive analysis.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state. For a compound like this compound, obtaining its crystal structure would be crucial for understanding its chemical properties and behavior.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental diffraction data.

The final output of an X-ray crystallographic analysis includes precise atomic coordinates, bond lengths, bond angles, and torsion angles. It also reveals details about the crystal packing and any solvent molecules present in the crystal lattice.

While no specific crystal structure for "this compound" was found in the performed searches, the crystal structures of numerous related biguanide compounds, such as metformin hydrochloride, have been determined. These studies reveal common structural motifs, such as extensive hydrogen bonding networks, which are likely to be present in the crystal structure of this compound as well.

The following table provides an example of the type of crystallographic data that would be obtained from an X-ray analysis of a crystalline compound.

| Crystallographic Parameter | Example Data |

| Chemical Formula | C4 H11 N5 · HCl |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.5 Å, b = 12.5 Å, c = 8.0 Å, β = 105° |

| Volume | 720 ų |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves as an illustration of the parameters determined in an X-ray crystallography experiment.

Determining the crystal structure of this compound would provide invaluable, unambiguous information about its molecular architecture.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. The most common and relevant hyphenated techniques for a compound like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like biguanides. In this technique, the eluent from an HPLC system is introduced into the ion source of a mass spectrometer. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection.

LC-MS can be used for:

Identification of Unknowns: By providing the molecular weight of the compound and fragmentation patterns, LC-MS is instrumental in identifying impurities and degradation products.

Trace Level Quantification: The high sensitivity of MS detection allows for the quantification of analytes at very low concentrations, which is crucial for bioanalytical studies (e.g., measuring drug levels in plasma) and environmental analysis.

For biguanide analysis, LC-MS methods often employ electrospray ionization (ESI) as the ion source, which is effective for polar and ionic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

As discussed in section 5.3.2, GC-MS is used for the analysis of volatile derivatives of biguanides. The mass spectrometer serves as a highly selective detector for the GC, providing structural information that aids in the positive identification of the derivatized analyte. GC-MS is a robust and widely used technique for the analysis of a broad range of compounds in various matrices.

Research Applications of Hyphenated Techniques for Related Compounds:

Numerous validated LC-MS/MS methods have been developed for the quantification of metformin in biological fluids like plasma and urine. These methods are essential for pharmacokinetic and clinical studies.

GC-MS has been successfully applied to determine metformin in human plasma and water samples after derivatization. For instance, a GC-MS method was developed for the quantification of metformin in surface water at ng/L levels, demonstrating the high sensitivity of the technique.

The following table summarizes the key features of LC-MS and GC-MS for the analysis of a compound like this compound.

| Technique | Separation Principle | Ionization Source (Typical) | Applications |

| LC-MS | Liquid chromatography (e.g., RP-HPLC) | Electrospray Ionization (ESI) | Purity analysis, impurity identification, quantification in biological and pharmaceutical samples. |

| GC-MS | Gas chromatography | Electron Ionization (EI) | Analysis of volatile derivatives, quantification in various matrices. |

The application of these hyphenated techniques would be indispensable for the comprehensive characterization and quantification of this compound in research and quality control settings.

Materials Science Applications and Supramolecular Chemistry of 1,5 Diamidinobiuret

1,5-Diamidinobiuret in Polymer Chemistry (e.g., as a monomer, cross-linking agent)

There is no available scientific literature detailing the use of this compound as a monomer for polymerization or as a cross-linking agent to modify polymer properties.

Synthesis and Characterization of this compound-based Polymers

No studies on the synthesis or characterization of polymers incorporating this compound have been found.

Exploration of Polymeric Material Properties

As no this compound-based polymers have been synthesized, there is no information on the properties of such materials.

Supramolecular Assemblies Involving this compound

There is a lack of research on the role of this compound in forming supramolecular assemblies.

Hydrogen Bonding Networks and Crystal Engineering

No crystal structures involving this compound have been reported in the scientific literature, and therefore, its hydrogen bonding networks have not been studied.

Design of Self-Assembled Systems

The design and study of self-assembled systems based on this compound have not been a subject of any published research.

Development of this compound-based Sensor Technologies (Non-biological Targets)

The development of sensor technologies for non-biological targets utilizing this compound has not been documented in the available scientific literature.

Chemodosimeters and Fluorimetric Sensors for Ions or Small Molecules

There is currently no available scientific literature detailing the application of this compound as a chemodosimeter or a fluorimetric sensor for the detection of ions or small molecules. Research in the field of chemical sensing often involves compounds with specific structural motifs that facilitate selective binding and a corresponding detectable signal, such as a change in color or fluorescence. While the diamidino and biuret (B89757) moieties present in the structure of this compound contain potential hydrogen bonding sites, there are no published studies that have explored or established their utility in sensing applications.

Mechanisms of Sensing

Given the lack of evidence for this compound's use in chemosensing, there are no established mechanisms of sensing to report. The development of a chemical sensor relies on the interaction between the analyte and the sensing molecule, which can occur through various mechanisms such as host-guest interactions, covalent bond formation, or analyte-induced aggregation or disaggregation. Without experimental data on this compound's interaction with specific ions or small molecules, any proposed sensing mechanism would be purely speculative and fall outside the scope of this scientifically accurate article.

This compound in Adsorption and Separation Processes

Similarly, there is no research available that describes the use of this compound in adsorption or separation processes. Materials utilized for these applications, such as porous polymers, metal-organic frameworks (MOFs), or functionalized silica, typically possess high surface areas and specific binding sites for the target substances. There are no reports of this compound being incorporated into such materials or being used as a standalone agent for adsorption or separation.

Molecular Interactions of 1,5 Diamidinobiuret with Biomacromolecules for Fundamental Understanding

Investigation of 1,5-Diamidinobiuret Binding to Nucleic Acids (in vitro mechanistic studies)

In vitro studies are essential for directly characterizing the physical and chemical interactions between a small molecule and nucleic acids without the complexities of a cellular environment. Such studies would elucidate the fundamental mechanisms of binding.

The binding of a small molecule to DNA or RNA can occur through several primary modes. Intercalation involves the insertion of a planar, aromatic portion of the molecule between the base pairs of the nucleic acid duplex. This mode typically causes a lengthening and unwinding of the helix. Groove binding, in contrast, involves the molecule fitting into the major or minor grooves of the DNA or RNA helix, held in place by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the phosphate (B84403) backbone.

A critical aspect of understanding nucleic acid binders is determining their affinity (how strongly they bind) and whether they exhibit a preference for specific nucleic acid sequences (e.g., AT-rich vs. GC-rich regions in DNA) or structures (e.g., duplex vs. single-stranded). Affinity is quantified by the binding constant (K_a) or the dissociation constant (K_d), which can be determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

While the guanidinium (B1211019) groups present in similar molecules are known to interact with the minor groove, often showing a preference for AT-rich sequences, specific studies quantifying the binding affinity and sequence selectivity of this compound are not documented in the available search results. Therefore, a data table of binding affinities for different nucleic acid sequences cannot be provided.

Table 7.1.2: In Vitro Binding Affinity of this compound to Nucleic Acids No specific experimental data on the binding affinity (K_d) or sequence selectivity of this compound with various DNA and RNA sequences was found in the available literature. Such a table would typically be populated with values from biophysical assays.

| Nucleic Acid Target | Binding Affinity (K_d) | Technique Used |

|---|---|---|

| e.g., Poly(dA-dT)₂ | Data not available | e.g., ITC, SPR |

| e.g., Poly(dG-dC)₂ | Data not available | e.g., ITC, SPR |

| e.g., Calf Thymus DNA | Data not available | e.g., Spectroscopy |

The binding of a small molecule can induce significant conformational changes in the target nucleic acid. These changes can be monitored in vitro using methods like circular dichroism (CD) spectroscopy, which is highly sensitive to the helical structure of DNA and RNA. For instance, intercalation typically leads to a decrease in the ellipticity of the characteristic B-form DNA CD signal. Thermal denaturation studies (melting temperature, T_m) can also reveal stabilization of the nucleic acid structure upon ligand binding.

While it is plausible that this compound binding would stabilize the DNA or RNA duplex, leading to an increase in its T_m, specific experimental data from CD spectroscopy or thermal denaturation experiments for this compound are absent from the reviewed literature.

Methodologies for Studying Biomacromolecular Interactions

A variety of sophisticated biophysical techniques are available to characterize the interactions between this compound and biomacromolecules such as proteins and nucleic acids. These methods can provide detailed information on the binding affinity, stoichiometry, thermodynamics, and kinetics of the interaction.

Spectroscopy: Spectroscopic techniques are invaluable for monitoring changes in the physical and chemical properties of molecules upon interaction. Methods such as UV-Visible and fluorescence spectroscopy can be utilized to study the binding of this compound to biomacromolecules. For instance, a change in the absorption or emission spectrum of a biomacromolecule or the compound itself upon complex formation can indicate a direct interaction. While specific spectroscopic studies on this compound are not widely documented in publicly available literature, these methods would be principal tools for such investigations.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. ontosight.ai This method allows for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. ontosight.ai From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. An ITC experiment would involve titrating a solution of this compound into a sample cell containing the target biomacromolecule and measuring the heat evolved or absorbed.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. In a typical SPR experiment, a biomacromolecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized macromolecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

| Methodology | Parameters Determined | Principle |

| Spectroscopy | Binding-induced conformational changes | Measures changes in absorption or emission of light upon complex formation. |

| Isothermal Titration Calorimetry (ITC) | K_a, ΔH, n, ΔG, ΔS | Measures the heat released or absorbed during a binding event. ontosight.ai |

| Surface Plasmon Resonance (SPR) | k_a, k_d, K_D | Detects changes in refractive index caused by binding at a sensor surface. |

Computational Modeling of this compound Biomacromolecular Complexes

Computational modeling and molecular simulations are essential tools for visualizing and understanding the interactions between small molecules and biomacromolecules at an atomic level. These methods can complement experimental data by providing structural insights into the binding mode and identifying key interacting residues.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking could be used to predict its binding site on a target protein or nucleic acid. The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and scoring them based on a force field to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-biomacromolecule complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes, flexibility, and stability of the complex. MD simulations can also be used to calculate the binding free energy, offering a more rigorous prediction of the binding affinity.

Although specific computational studies on this compound are not readily found in the scientific literature, the application of these modeling techniques would be a critical step in rationalizing experimental findings and guiding further research into its biological function.

| Computational Method | Information Provided | Application to this compound |

| Molecular Docking | Prediction of binding mode and affinity | Identifying potential binding sites on biomacromolecules. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, stability, and free energy of binding | Elucidating the stability and dynamics of the this compound-biomacromolecule complex. |

Future Research Directions and Unexplored Avenues for 1,5 Diamidinobiuret

Integration of Artificial Intelligence and Machine Learning in 1,5-Diamidinobiuret Research

The advent of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to understanding and utilizing this compound. researchgate.netnih.govacs.org These computational tools can accelerate the discovery of novel properties and applications by building predictive models from existing data. drugbank.comdrugbank.comgreenstonebio.com

Future research should focus on developing comprehensive QSAR-based multitask learning models to facilitate in silico screening for various applications. researchgate.net ML algorithms, such as decision trees, support vector machines, and random forests, can be trained on datasets of guanidine- and biuret-containing compounds to predict the physicochemical and biological properties of this compound and its derivatives with high accuracy. nih.govmdpi.comnih.gov For instance, a decision tree model has demonstrated high accuracy (93.3%) in distinguishing between biguanide (B1667054) and sulfonylurea exposures based on clinical findings. nih.gov

A significant area of exploration will be the use of generative AI models to design novel this compound derivatives with tailored functionalities. researchgate.net By combining fragment-based approaches with deep learning and reinforcement learning, it is possible to generate chemical structures that are optimized for specific interactions with biological targets or for desired material properties. researchgate.netnih.gov Furthermore, the development of specialized force fields for molecular dynamics (MD) simulations will be crucial for accurately modeling the behavior of this compound in complex environments. acs.orgresearchgate.netnih.gov These simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules. acs.orgacs.orgnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Development of QSAR models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, solubility, and binding affinities. greenstonebio.com | Accelerated screening of this compound derivatives for drug discovery and material science applications. |

| Generative Design | Use of generative adversarial networks (GANs) and other deep learning models to design novel derivatives with optimized properties. researchgate.net | Creation of new molecules with enhanced performance for specific tasks. |

| Molecular Dynamics | Application of refined force fields in MD simulations to study conformational changes, and interactions with biological macromolecules and other materials at an atomic level. acs.orgnih.gov | Deeper understanding of the mechanisms of action and interaction pathways. |

| Reaction Prediction | Training models to predict the outcomes and optimal conditions for novel synthetic reactions involving this compound. | More efficient and sustainable synthesis of this compound and its derivatives. |

Novel Reactivity and Synthetic Transformations of this compound

While the fundamental synthesis of biguanides is well-documented, exploring novel reactivity and synthetic transformations of this compound is a promising research avenue. beilstein-journals.orgnih.govresearchgate.net The presence of multiple reactive sites, including the guanidinium (B1211019) and biuret (B89757) moieties, opens up possibilities for a wide range of chemical modifications.

Future investigations should aim to develop new catalytic systems that utilize this compound as a ligand or a catalyst itself. arkat-usa.orgrsc.org The guanidine (B92328) group is known to be an excellent N-donor ligand, capable of coordinating with various transition metals to form active catalysts for reactions like cross-coupling and cycloadditions. arkat-usa.org The unique electronic properties of this compound could lead to the development of catalysts with novel reactivity and selectivity. jst.go.jp

Furthermore, exploring "exotic" transformations, such as ring-opening reactions of heterocyclic precursors, could provide alternative and more efficient synthetic routes to functionalized this compound derivatives. beilstein-journals.orgnih.gov The development of green synthetic methods, minimizing the use of harsh reagents and solvents, will also be a critical focus area. Given that biguanides are generally stable, investigating their degradation under strong oxidative or hydrolytic conditions could reveal pathways to novel breakdown products with their own potential applications. beilstein-journals.orgnih.gov

Expansion of this compound Coordination Chemistry Beyond Traditional Metals

The coordination chemistry of biguanide-type ligands has traditionally focused on transition metals. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.netijraset.comresearchgate.netrsc.org A significant and exciting future direction is the expansion of this compound's coordination chemistry to include non-traditional metals, such as lanthanides, actinides, and main group elements. rsc.orgencyclopedia.pubeducalingo.comulisboa.ptpsu.edu

The strong chelating ability of the biguanide fragment suggests that this compound could form stable complexes with f-block elements. researchgate.netijraset.com These complexes could exhibit interesting photoluminescent or magnetic properties, making them suitable for applications in materials science and medical imaging. Research in this area would involve the synthesis and characterization of these novel complexes, exploring their structural diversity and physicochemical properties. nih.govresearchgate.net

The coordination of this compound to main group elements like aluminum, tin, and zinc could also lead to new catalytic applications, for instance, in ring-opening polymerization. encyclopedia.pubacs.org The electronic flexibility of the guanidinato ligand allows it to stabilize a wide variety of metal centers in different oxidation states, offering a broad playground for synthetic chemists. encyclopedia.pub

Advanced Material Engineering with this compound as a Building Block

The unique structural features of this compound, particularly its capacity for extensive hydrogen bonding and coordination, make it an excellent building block for advanced materials. ineosopen.org Future research should focus on harnessing these properties to engineer novel materials with tailored functionalities.

One promising area is the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using this compound as a linker. acs.orgosti.govnih.govresearchgate.netkaust.edu.sa The guanidinium groups can act as strong and selective binding sites for anions, making these materials suitable for applications in ion exchange and environmental remediation, such as the removal of toxic oxoanions from water. osti.govnih.gov Guanidinium-based COFs have demonstrated high thermal and chemical stability, which is advantageous for industrial applications. kaust.edu.sa

The ability of this compound to form extensive hydrogen-bonded networks can be exploited to create supramolecular assemblies with interesting properties. ineosopen.org These materials could find applications in areas such as drug delivery, sensing, and catalysis. The self-assembly of this compound and its derivatives into well-defined nanostructures is another avenue worth exploring.

Table 2: Potential Advanced Materials from this compound

| Material Type | Building Block Property | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, catalysis, chemical sensing |

| Covalent Organic Frameworks (COFs) | Formation of covalent bonds between monomers | Ion exchange, environmental remediation osti.govnih.gov |

| Supramolecular Assemblies | Extensive hydrogen bonding | Drug delivery, biomaterial scaffolds |

| Ionic Liquids | Formation of guanidinium-based salts acs.org | "Green" solvents, electrolytes acs.org |

Deepening Fundamental Insights into this compound's Biomacromolecular Interactions at the Atomic Level

Gaining a deeper understanding of how this compound interacts with biomacromolecules like proteins and nucleic acids at an atomic level is crucial for its potential biomedical applications. nih.govresearchgate.netacs.org Future research should employ a combination of high-resolution structural techniques and advanced computational modeling.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography can be used to determine the three-dimensional structures of this compound in complex with its biological targets. mcgill.canih.gov Such studies have been successful in elucidating the binding modes of other biguanides, revealing key interactions such as salt bridges and hydrogen bonds with specific amino acid residues. nih.govacs.org These structural insights are invaluable for structure-based drug design. mcgill.ca

Molecular dynamics simulations can provide a dynamic picture of the binding process, revealing the conformational changes that occur upon binding and the role of solvent molecules. acs.orgnih.gov These simulations, especially when combined with experimental data from techniques like isothermal titration calorimetry and NMR spectroscopy, can offer a comprehensive understanding of the thermodynamics and kinetics of binding. nih.gov Theoretical studies using methods like Atoms in Molecules and Natural Bond Orbital analysis can further dissect the nature of the interactions, such as hydrogen bonds and cation-π interactions, between this compound and nucleobases. researchgate.net The guanidinium group is known to interact favorably with both the phosphate (B84403) backbone and the nucleobases of DNA and RNA. researchgate.netresearchgate.netnih.govpsu.edu

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a wide range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.